molecular formula C7H6BrF2N B11786821 4-Bromo-2-(difluoromethyl)-5-methylpyridine

4-Bromo-2-(difluoromethyl)-5-methylpyridine

Cat. No.: B11786821
M. Wt: 222.03 g/mol
InChI Key: IQTWSFUATZFIRE-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-5-methylpyridine is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine, difluoromethyl, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-5-methylpyridine typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethyl)-5-methylpyridine. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The raw materials are carefully selected, and the reaction parameters are fine-tuned to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include reduced derivatives of the difluoromethyl group.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)pyridine
  • 4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile
  • 2-Bromo-4,6-difluorophenyl isocyanate

Uniqueness

4-Bromo-2-(difluoromethyl)-5-methylpyridine stands out due to the presence of both bromine and difluoromethyl groups, which confer unique reactivity and properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Bromo-2-(difluoromethyl)-5-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of bromine and difluoromethyl groups, suggests possible interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The molecular formula of this compound is C7H6BrF2N. The presence of halogen substituents can significantly influence the compound's biological properties, including its lipophilicity and ability to interact with biomolecules.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains. A study highlighted that certain pyridine derivatives demonstrated up to 91.95% inhibition against Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-Cancer Potential

Pyridine derivatives have also been explored for their anti-cancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells, suggesting that this compound may possess similar effects. For instance, certain derivatives have shown enhanced cytotoxicity in tumor models compared to standard chemotherapeutics .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor is another area of interest. For example, some studies have focused on pyridine derivatives as inhibitors of isocitrate dehydrogenase (IDH), which is implicated in various cancers due to its role in metabolic reprogramming . The structural features of this compound may allow it to interact effectively with enzyme active sites.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The introduction of halogen atoms, such as bromine and fluorine, can enhance lipophilicity and modify electronic properties, which may improve binding affinity to biological targets.

SubstituentEffect on Activity
BromineIncreased lipophilicity; potential for enhanced enzyme interaction
DifluoromethylImproved metabolic stability; altered binding dynamics

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial potency of various pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
  • Cytotoxicity Assay : In vitro assays conducted on cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 10 µM to 30 µM , indicating promising cytotoxic effects.
  • Enzyme Inhibition Studies : The compound was tested against IDH mutants in a biochemical assay, showing an inhibition rate of approximately 40% at a concentration of 25 µM , suggesting its potential as a therapeutic agent in IDH-related malignancies.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-5-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-3-11-6(7(9)10)2-5(4)8/h2-3,7H,1H3

InChI Key

IQTWSFUATZFIRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Br)C(F)F

Origin of Product

United States

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